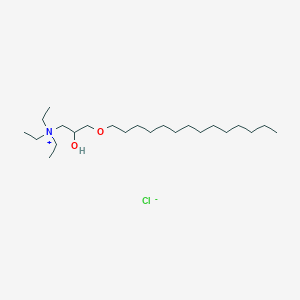![molecular formula C14H14F2N2O2 B14313228 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) CAS No. 111040-95-0](/img/structure/B14313228.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) is an organic compound that features a unique structure with two 5-fluoroaniline groups connected by an ethane-1,2-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol or ethanol. The process can be summarized as follows:
Step 1: Ethylene glycol is reacted with a suitable leaving group to form an intermediate.
Step 2: The intermediate is then reacted with 5-fluoroaniline under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-fluoroaniline): Similar structure but with a different substitution pattern.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-chloroaniline): Chlorine substitution instead of fluorine.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-bromoaniline): Bromine substitution instead of fluorine.
Uniqueness
The unique aspect of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
111040-95-0 |
|---|---|
Molekularformel |
C14H14F2N2O2 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
2-[2-(2-amino-4-fluorophenoxy)ethoxy]-5-fluoroaniline |
InChI |
InChI=1S/C14H14F2N2O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6,17-18H2 |
InChI-Schlüssel |
HDERDLSMDVCGKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)OCCOC2=C(C=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


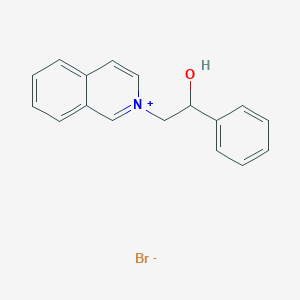
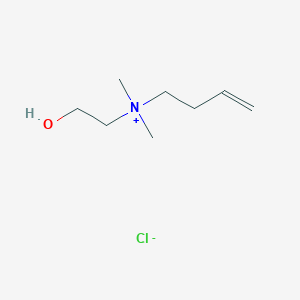
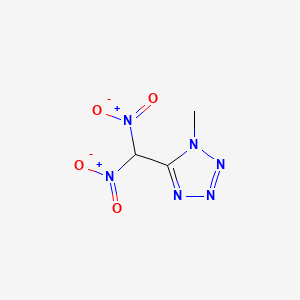
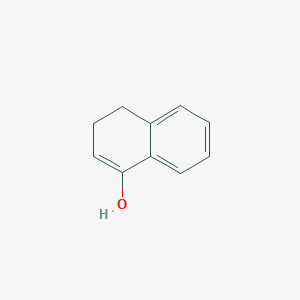
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
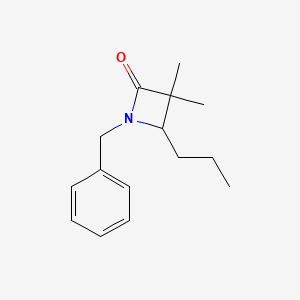
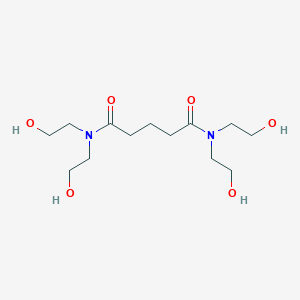
silane](/img/structure/B14313179.png)
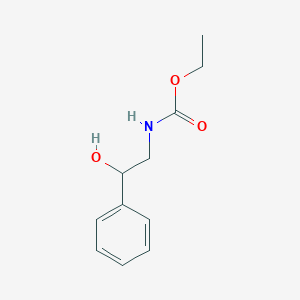

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)

![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
